N-(2-methoxyphenyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
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Overview
Description
N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a pyridazinyl group linked through a sulfanyl bridge to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form 6-(thiophen-2-yl)pyridazine.
Sulfanylation: The pyridazinyl intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group.
Coupling with Methoxyphenyl Acetamide: Finally, the sulfanylated pyridazinyl intermediate is coupled with N-(2-methoxyphenyl)acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for diseases like cancer and autoimmune disorders.
Comparison with Similar Compounds
N-(2-METHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: can be compared with other similar compounds:
Similar Compounds: Compounds like and share structural similarities.
Uniqueness: The presence of the thiophenyl group in
Properties
Molecular Formula |
C17H15N3O2S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H15N3O2S2/c1-22-14-6-3-2-5-12(14)18-16(21)11-24-17-9-8-13(19-20-17)15-7-4-10-23-15/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
WMNKMQPONWYDLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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